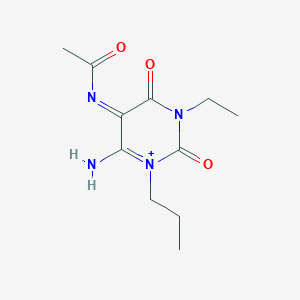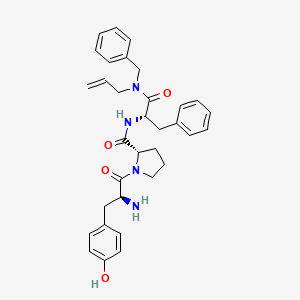
L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide is a synthetic peptide compound It is composed of amino acids such as tyrosine, proline, and phenylalanine, along with benzyl and prop-2-en-1-yl groups
Méthodes De Préparation
The synthesis of L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide involves several steps. The process typically starts with the protection of amino acid functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation reactions, often facilitated by coupling reagents such as carbodiimides. The benzyl and prop-2-en-1-yl groups are introduced through specific alkylation reactions. The final product is obtained after deprotection and purification steps .
Analyse Des Réactions Chimiques
L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.
Applications De Recherche Scientifique
L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways
Mécanisme D'action
The mechanism of action of L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide can be compared with other similar peptide compounds, such as:
L-Tyrosyl-L-prolyl-L-tryptophyl-N-benzyl-D-valinamide: This compound has a similar structure but includes tryptophan and valine instead of phenylalanine and prop-2-en-1-yl groups.
L-Phenylalaninamide, L-tyrosyl-L-prolyl-L-tryptophyl: This compound also contains tyrosine, proline, and phenylalanine but lacks the benzyl and prop-2-en-1-yl groups.
The uniqueness of this compound lies in its specific combination of amino acids and functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
404012-93-7 |
|---|---|
Formule moléculaire |
C33H38N4O4 |
Poids moléculaire |
554.7 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[benzyl(prop-2-enyl)amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H38N4O4/c1-2-19-36(23-26-12-7-4-8-13-26)33(41)29(22-24-10-5-3-6-11-24)35-31(39)30-14-9-20-37(30)32(40)28(34)21-25-15-17-27(38)18-16-25/h2-8,10-13,15-18,28-30,38H,1,9,14,19-23,34H2,(H,35,39)/t28-,29-,30-/m0/s1 |
Clé InChI |
CHCJCCUNSDHQTH-DTXPUJKBSA-N |
SMILES isomérique |
C=CCN(CC1=CC=CC=C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES canonique |
C=CCN(CC1=CC=CC=C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B14241624.png)
![2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol](/img/structure/B14241632.png)
![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide](/img/structure/B14241634.png)

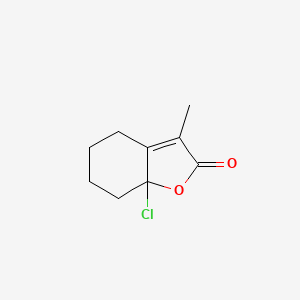
![Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14241654.png)
![Benzene, 1-[(1-chloro-2-methyl-1-propenyl)sulfinyl]-4-methyl-](/img/structure/B14241667.png)
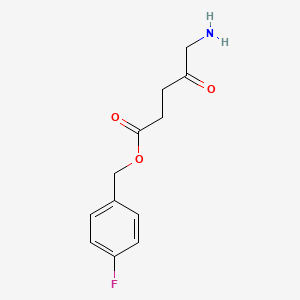
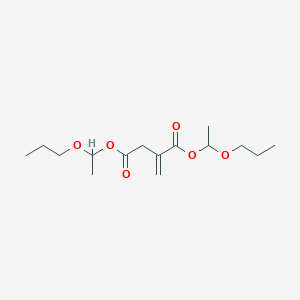
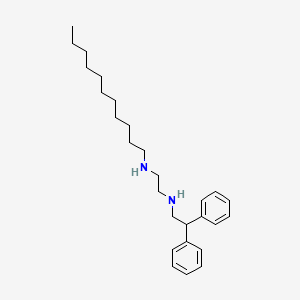
![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)

